6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Overview
Description
AM-1714 is a synthetic compound that belongs to the AM cannabinoid series. It acts as a selective agonist of the peripheral cannabinoid receptor CB2, with sub-nanomolar affinity and 490 times selectivity over the related CB1 receptor . This compound has shown both analgesic and anti-allodynia effects in animal studies .
Chemical Reactions Analysis
AM-1714 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AM-1714 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving cannabinoid receptors and their ligands.
Biology: AM-1714 is utilized in research to understand the role of CB2 receptors in various biological processes, including pain modulation and inflammation.
Mechanism of Action
AM-1714 exerts its effects by selectively activating the peripheral cannabinoid receptor CB2. This activation leads to the modulation of various signaling pathways involved in pain perception and inflammation. The compound’s high selectivity for CB2 receptors over CB1 receptors minimizes the psychoactive effects typically associated with CB1 receptor activation .
Comparison with Similar Compounds
AM-1714 is compared with other compounds in the AM cannabinoid series, such as AM-1710. While AM-1710 has similar CB2 affinity, it has only 54 times selectivity over CB1 receptors, making AM-1714 more selective and potentially more suitable for therapeutic applications targeting CB2 receptors . Other similar compounds include cannabinol and canbisol, which also interact with cannabinoid receptors but with different selectivity profiles and pharmacological effects .
Properties
CAS No. |
335371-37-4 |
---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3 |
InChI Key |
BWKBVEVEQOCSCF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one AM 1714 AM-1714 AM1714 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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